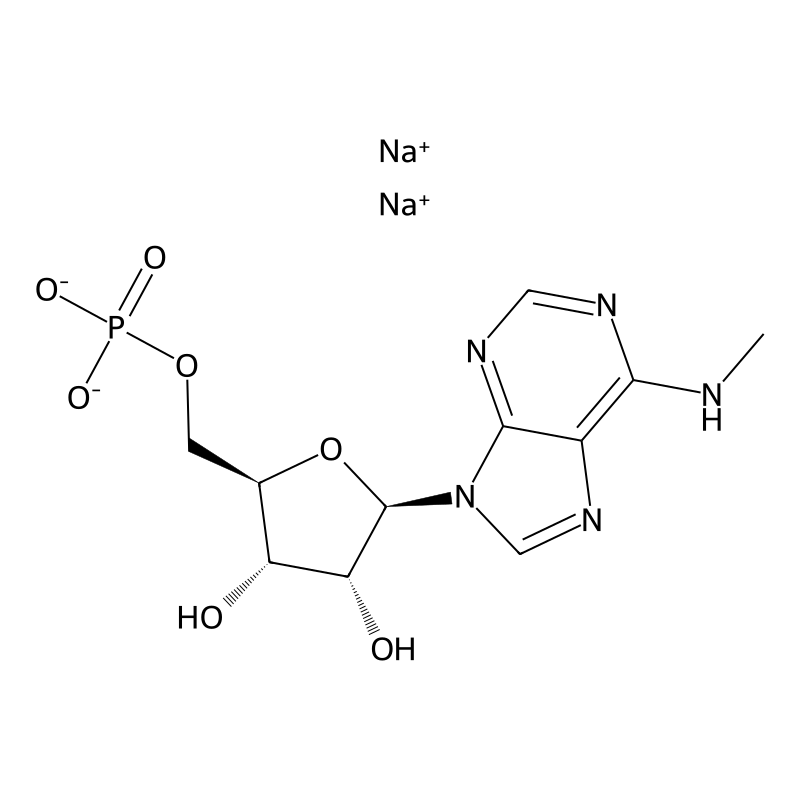

N6-Methyladenosine-5'-monophosphate sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N6-Methyladenosine-5'-monophosphate (m6A-MP) sodium salt is the stable, soluble form of a critical modified nucleotide involved in epitranscriptomics. As the most prevalent internal modification in eukaryotic mRNA, N6-methyladenosine (m6A) plays a fundamental role in regulating mRNA stability, processing, and translation. This monophosphate sodium salt form is frequently utilized as a high-purity analytical standard for the quantification of m6A in digested RNA samples, a substrate in biochemical assays for m6A-modifying enzymes like FTO and ALKBH5, and as a competitive elution reagent in methylated RNA immunoprecipitation (MeRIP) experiments.

Research Fit

References

- [1] Jia, G., Fu, Y., & He, C. (2013). Reversible RNA N6-methyladenosine modification. Trends in biochemical sciences, 38(10), 508-514.

- [4] Ai, Y., Chen, Y., Zhang, J., Zhu, H., & Chen, J. (2015). A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N6-methyladenosine demethylase FTO. Chemical Science, 6(1), 112-122.

- [9] Xiao, Y. L., Liu, S., Ge, R., Wu, Y., He, C., & Chen, X. (2023). Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. Nature protocols, 18(1), 195-224.

Substituting this specific sodium salt with its free acid form or the parent nucleoside (N6-methyladenosine) can compromise experimental outcomes. The free acid form of nucleotide monophosphates typically exhibits significantly lower aqueous solubility, leading to handling issues and potential precipitation in physiological buffers. The sodium salt form ensures high solubility (e.g., 10 mg/ml in PBS pH 7.2) and prevents undesirable pH shifts in sensitive enzymatic assays. Furthermore, using the N6-methyladenosine nucleoside is inappropriate for assays designed to directly measure the activity of enzymes that act on the monophosphate, or for applications like MeRIP where the phosphate moiety is critical for mimicking the RNA backbone during competitive elution. The nucleoside would require an additional, often inefficient, enzymatic phosphorylation step to be a suitable substrate, adding complexity and potential artifacts.

Substitution Risk

Superior Aqueous Solubility

The sodium salt form of N6-Methyladenosine-5'-monophosphate demonstrates excellent solubility in standard biological buffers, a critical attribute for reliable and reproducible experimental work. Technical datasheets specify a solubility of at least 10 mg/ml in phosphate-buffered saline (PBS) at pH 7.2. This contrasts sharply with the expected lower solubility of the corresponding free acid form, which is a common handling and processability issue for nucleotide analogs.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 10 mg/ml |

| Comparator Or Baseline | Free acid form (qualitatively lower) |

| Quantified Difference | Not applicable (qualitative but critical handling difference) |

| Conditions | Phosphate-Buffered Saline (PBS), pH 7.2 |

High, reliable solubility prevents compound precipitation in assays, ensures accurate concentration in stock solutions, and simplifies handling, directly impacting experimental reproducibility and saving lab time.

Specific Substrate for FTO and ALKBH5

While the isolated m6A nucleotide itself is a poor substrate for demethylases FTO and ALKBH5, studies investigating inhibitors and substrate specificity for these enzymes utilize short oligonucleotides containing m6A as the substrate. To create analytical standards or to perform competitive binding assays, the monophosphate form is essential for mimicking the structure within the RNA backbone. Using the unmethylated Adenosine-5'-monophosphate (AMP) would fail to elicit the specific enzymatic activity, as FTO and ALKBH5 are highly specific for the N6-methylated form. The sodium salt ensures this specific substrate is soluble and stable in the required assay buffers.

| Evidence Dimension | Substrate Specificity |

| Target Compound Data | Recognized substrate for m6A-specific enzymes (when incorporated in oligos) and used as a standard/competitor. |

| Comparator Or Baseline | Adenosine-5'-monophosphate (AMP) or other methylated nucleotides (m1A, m5C) show little to no activity. |

| Quantified Difference | FTO and ALKBH5 show significantly lower or no activity with non-m6A substrates. |

| Conditions | In vitro demethylase activity assays. |

Procuring the correct methylated monophosphate is non-negotiable for obtaining biologically relevant data in enzyme kinetic studies, inhibitor screening, and any assay requiring a specific m6A standard.

LC-MS/MS Standard for m6A Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of m6A in cellular RNA. These protocols require the generation of precise standard curves using high-purity, stable nucleoside or nucleotide standards. The N6-Methyladenosine-5'-monophosphate sodium salt, often with purity ≥95-97%, serves as a reliable standard for quantifying m6A-containing mononucleotides after nuclease P1 digestion of mRNA, a key step before dephosphorylation and analysis. The stability and solubility of the salt form are advantageous for preparing accurate, serial dilutions for calibration curves.

| Evidence Dimension | Purity for Analytical Standardization |

| Target Compound Data | ≥95-97% (HPLC) |

| Comparator Or Baseline | Crude mixtures or compounds of unverified purity. |

| Quantified Difference | High, verified purity vs. unknown. |

| Conditions | LC-MS/MS standard curve generation for RNA modification analysis. |

Using a high-purity, stable standard is essential for accurate and reproducible quantification of m6A levels, which is critical for studies linking RNA methylation changes to disease states or biological processes.

Analytical Reference Standard for m6A Quantification

This compound is the right choice for creating calibration curves in LC-MS/MS workflows to precisely quantify the ratio of m6A to Adenosine in total mRNA or specific RNA fractions. Its high purity and superior solubility in aqueous buffers ensure the accuracy and reproducibility required for biomarker discovery and validation.

Competitive Elution for MeRIP/m6A-Seq

In methylated RNA immunoprecipitation (MeRIP) assays, this monophosphate is used as a specific competitor to elute m6A-containing RNA fragments from anti-m6A antibody-bound beads. Its structure effectively displaces the captured RNA, a critical step for downstream sequencing and analysis. The salt form's high solubility allows for the preparation of effective high-concentration elution buffers.

Biochemical Assay for m6A-Modifying Enzymes

For developing and validating in vitro assays of m6A 'erasers' (like FTO, ALKBH5) or 'writers', this compound serves as a critical component, either as a competitive inhibitor, a standard for reaction product analysis, or a component of control substrates. Its use ensures that assay signals are specific to the N6-methylated form of adenosine monophosphate.

Application Fit Matrix

References

- [1] Dah-Tsyr Chang, J., & Chow, C. S. (2016). N6-Methyladenosine: a conformational marker that regulates the substrate specificity of human demethylases FTO and ALKBH5. Scientific reports, 6(1), 1-13.

- [7] Cho, S., Lee, G., Pickering, B. F., Jang, C., Park, J. H., He, L., ... & Kim, Y. K. (2021). A protocol for quantitative analysis of m6A RNA modification by LC-MS. STAR protocols, 2(3), 100724.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Explore Compound Types